molecular formula C10H4Cl2INO2 B2704981 3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione CAS No. 65833-15-0

3,4-dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione

Cat. No. B2704981
CAS RN: 65833-15-0
M. Wt: 367.95
InChI Key: WMMCLUFYOCLDJZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(4-iodophenyl)-1H-pyrrole-2,5-dione, also known as 3,4-DCIPD, is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of pyrrole, which is an aromatic heterocyclic compound that can be found in a variety of natural products.

Scientific Research Applications

Photoluminescent Materials

Studies have reported the synthesis of π-conjugated polymers containing DPP and phenylene units, highlighting their strong photoluminescence and potential for electronic applications due to good solubility and processability into thin films. These materials exhibit orange coloration in solution and demonstrate enhanced photochemical stability compared to saturated polymers, making them suitable for applications in photoluminescent devices (Beyerlein & Tieke, 2000).

Electron Transport Layers for Solar Cells

Another significant application involves the use of DPP derivatives as electron transport layers (ETLs) in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone has been synthesized, showing high conductivity and electron mobility. This material significantly enhances the power conversion efficiency of inverted solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Corrosion Inhibitors

DPP derivatives have also been explored as efficient organic inhibitors for the corrosion of carbon steel in acidic environments. These compounds exhibit good corrosion inhibition efficiency, which increases with concentration, and the adsorption mechanism is primarily controlled by a chemisorption process. This research opens new avenues for the development of environmentally friendly corrosion inhibitors (Zarrouk et al., 2015).

Advanced Polymers

The synthesis of polymers incorporating the DPP unit has led to materials with unique properties such as high luminescence and quantum yield, making them candidates for optoelectronic applications. These polymers are distinguished by their solubility in common organic solvents and their strong fluorescence, which is highly relevant for the development of new materials for electronic and photonic devices (Zhang & Tieke, 2008).

properties

IUPAC Name

3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCLUFYOCLDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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